molecular formula C15H8F2O B14133899 1-(3,4-Difluorophenyl)-3-phenylprop-2-yn-1-one

1-(3,4-Difluorophenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B14133899
M. Wt: 242.22 g/mol
InChI Key: SCJZTPQTKMXKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-3-phenylprop-2-yn-1-one is an organic compound that features a difluorophenyl group and a phenyl group attached to a propynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-phenylprop-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-phenylprop-2-yn-1-one: Similar structure but with different substitution pattern on the phenyl ring.

    1-(3,4-Difluorophenyl)-2-phenylprop-2-yn-1-one: Variation in the position of the phenyl group.

Uniqueness

1-(3,4-Difluorophenyl)-3-phenylprop-2-yn-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the difluorophenyl group can enhance its stability and alter its interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C15H8F2O

Molecular Weight

242.22 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H8F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H

InChI Key

SCJZTPQTKMXKES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.